3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is particularly effective against both Gram-negative and Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) typically involves multiple steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative under controlled conditions to introduce the cyclopropyl group.
Piperazine Derivatization: The 4-ethyl-1-piperazinyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with the quinoline intermediate.
Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Including crystallization, filtration, and chromatography to achieve the desired purity levels.
Quality Control: Rigorous testing for impurities and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the 4-oxo group to a hydroxyl group.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
N-oxides: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Substituted quinolines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying quinolone derivatives and their reactivity. It serves as a reference compound in the development of new synthetic methodologies.
Biology
Biologically, it is used to study the mechanisms of antibacterial action and resistance. It helps in understanding how quinolone antibiotics interact with bacterial DNA gyrase and topoisomerase IV.
Medicine
Medically, this compound is a key ingredient in various antibacterial formulations. It is used to treat infections in both human and veterinary medicine, particularly those caused by resistant bacterial strains.
Industry
In the industrial sector, it is used in the production of antibacterial agents and as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The antibacterial activity of this compound is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone derivative with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity and higher potency.
Norfloxacin: Used primarily for urinary tract infections.
Uniqueness
Compared to these compounds, 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is unique due to its specific structural modifications, which confer enhanced activity against certain resistant bacterial strains and a favorable pharmacokinetic profile.
Properties
CAS No. |
1241986-04-8 |
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Molecular Formula |
C26H27ClFN3O3 |
Molecular Weight |
483.9622832 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-chlorophenyl)Methyl ester |
Origin of Product |
United States |
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